![molecular formula C7H4ClNO4 B1629916 3-Chloro-6-hydroxy-2-nitrobenzaldehyde CAS No. 412336-53-9](/img/structure/B1629916.png)
3-Chloro-6-hydroxy-2-nitrobenzaldehyde
Overview
Description
3-Chloro-6-hydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4ClNO4. It has a molecular weight of 201.57 . The compound is white to yellow solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-hydroxy-2-nitrobenzaldehyde is1S/C7H4ClNO4/c8-5-1-2-6 (11)4 (3-10)7 (5)9 (12)13/h1-3,11H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3-Chloro-6-hydroxy-2-nitrobenzaldehyde is a white to yellow solid . It has a molecular weight of 201.57 .Scientific Research Applications
Malaricidal and Coccidiostatic Compounds Synthesis
One application involves the synthesis of 10-hydroxy-3,4-dihydroacridine-1,9(2H,10H)-diones from 2-nitrobenzaldehydes and 1,3-cyclohexanediones. These compounds have shown pronounced coccidiostatic and malaricidal effects, even against drug-resistant malaria parasites. This research underscores the potential of 2-nitrobenzaldehydes in developing treatments for infectious diseases (Dürckheimer et al., 1980).
Analytical Chemistry and Spectroscopy
Another study analyzed the NMR spectra of various di-substituted benzaldehydes, including 3-nitro and 4-hydroxy derivatives, to reveal long-range coupling between the aldehyde proton and the ring proton in position five. This study contributes to our understanding of the molecular structure and behavior of such compounds, which can be useful in analytical chemistry and molecular spectroscopy (Kowalewski & Kowalewski, 1965).
Inhibitors of Hepatic Glucose 6-Phosphatase
Research into chlorogenic acid and hydroxynitrobenzaldehyde has uncovered new inhibitors of hepatic glucose 6-phosphatase, an enzyme critical in glucose metabolism. These findings have implications for diabetes research and treatment strategies (Arion et al., 1997).
Molecular Interactions and Crystal Structure
The study of molecular interactions in compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde has provided insights into crystal structures involving hydrogen bonds and iodo-nitro interactions. This research aids in understanding the molecular assembly and design of new materials (Garden et al., 2004).
Kinetic Modeling in Chemical Synthesis
Kinetic modeling of benzaldehyde nitration by mixed acid under homogeneous conditions provides valuable data for optimizing chemical reactions in the synthesis of nitrobenzaldehyde isomers, important for bulk and fine chemicals industries (Russo et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Chloro-6-hydroxy-2-nitrobenzaldehyde .
properties
IUPAC Name |
3-chloro-6-hydroxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-1-2-6(11)4(3-10)7(5)9(12)13/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHUQAKTDQZINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624829 | |
Record name | 3-Chloro-6-hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
412336-53-9 | |
Record name | 3-Chloro-6-hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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